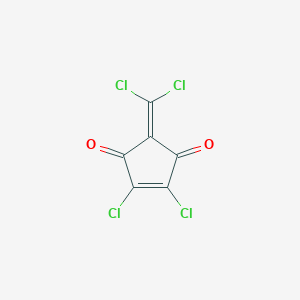
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are organic compounds containing two carbonyl groups (C=O) within their molecular structure. These compounds are classified based on the position of the carbonyl groups, such as 1,2-diketones, 1,3-diketones, and 1,4-diketones. 2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are found in various natural products and are known for their significant biological activities, including antioxidant and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be synthesized through various methods, including:
Oxidation of Diols: This method involves the oxidation of 1,2-diols to produce α-diketones.
Claisen Condensation: This reaction involves the condensation of a ketone with an ester in the presence of a base, such as sodium alkoxide, to form 1,3-diketones.
Industrial Production Methods
Industrial production of diketones often involves large-scale oxidation processes and catalytic methods to ensure high yields and purity. For example, the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the sole oxidant is an efficient method for producing benzils .
Análisis De Reacciones Químicas
Types of Reactions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: TEMPO, iodobenzene dichloride, pyridine, and air.
Reducing Agents: Sodium borohydride and hydrogen gas in the presence of metal catalysts.
Condensation Reagents: Urea, thiourea, and aromatic amines.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalines.
Reduction: Alcohols and hydrocarbons.
Condensation: Heterocycles such as imidazoles and diketimines.
Aplicaciones Científicas De Investigación
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diketones involves their interaction with molecular targets and pathways within biological systems. For example, diketones can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting their antioxidant and anti-inflammatory effects . Additionally, diketones can form complexes with metal ions, which can influence their biological activity and stability .
Comparación Con Compuestos Similares
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be compared with other similar compounds, such as:
Monocarbonyl Compounds: Unlike monocarbonyl compounds, diketones contain two carbonyl groups, which significantly influence their reactivity and stability.
Keto-Acids and Keto-Esters: These compounds contain both keto and carboxyl groups, making them structurally different from diketones.
Diesters and Diacids: These compounds contain two ester or acid groups, respectively, and exhibit different chemical properties compared to diketones.
Similar Compounds
Glyoxal: The simplest 1,2-dialdehyde.
Diacetyl: The simplest 1,2-diketone.
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are unique due to their versatile reactivity and wide range of applications in various fields, making them valuable compounds in both scientific research and industrial applications.
Propiedades
Número CAS |
18964-31-3 |
|---|---|
Fórmula molecular |
C6Cl4O2 |
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |
Clave InChI |
YABWQIXQVBAMGN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
SMILES canónico |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Key on ui other cas no. |
18964-31-3 |
Sinónimos |
2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















